4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1423034-22-3
VCID: VC2573212
InChI: InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2
SMILES: C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole

CAS No.: 1423034-22-3

Cat. No.: VC2573212

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole - 1423034-22-3

Specification

CAS No. 1423034-22-3
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
IUPAC Name 4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2
Standard InChI Key ZXUYYBNMKWMNHQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl
Canonical SMILES C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl

Introduction

Basic Properties and Structure

Chemical Identity

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is identified through several key parameters that define its chemical identity. Its unique structural arrangement gives rise to specific properties that distinguish it from related compounds.

PropertyValue
Chemical Name4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
CAS Number1423034-22-3
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol

The compound is registered with CAS number 1423034-22-3, providing a standardized identifier for scientific reference and regulatory purposes. Its molecular formula C10H7Cl2NO indicates a structure containing 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, resulting in a molecular weight of 228.07 g/mol.

Structural Characteristics

The structure of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole features a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,2-arrangement. This oxazole core provides the scaffold upon which two key functional groups are attached: a chloromethyl group at position 4 and a 4-chlorophenyl group at position 5.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole typically involves a series of controlled chemical reactions under specific laboratory conditions. The primary synthetic route employs 4-chlorobenzyl chloride as a key starting material, which reacts with an appropriate oxazole precursor in the presence of a base catalyst.

The general synthesis procedure includes:

  • Reaction of 4-chlorobenzyl chloride with a suitable oxazole precursor

  • Addition of a base such as sodium hydroxide or potassium carbonate as a catalyst

  • Heating the reaction mixture to temperatures between 80-100°C

  • Maintaining the reaction for a sufficient duration to ensure complete conversion

  • Purification of the final product through recrystallization or chromatographic techniques

This synthetic approach provides a reliable method for obtaining 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole with good yield and purity for research purposes.

Industrial Production Methods

For industrial-scale production, more sophisticated and efficient methods are employed to optimize yield, purity, and cost-effectiveness. These industrial processes often utilize:

  • Continuous flow reactors instead of batch processes

  • Precisely controlled reaction parameters

  • Automated monitoring systems

  • Optimized purification techniques

  • Scaled-up equipment designed for larger production volumes

These industrial methodologies are designed to enhance the efficiency of synthesis while maintaining consistent product quality across production batches. The optimization of reaction conditions and purification protocols ensures the commercial viability of producing this compound for various applications.

Applications and Future Directions

Pharmaceutical Research Applications

The primary application of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole lies in pharmaceutical research, where it serves as:

  • A lead compound for developing novel therapeutic agents

  • A tool for studying structure-activity relationships

  • A building block for synthesizing more complex bioactive molecules

  • A probe for investigating specific biological pathways and targets

Researchers utilize this compound to explore how structural modifications affect biological activity, providing valuable insights for drug design and development.

Future Research Directions

Ongoing and future studies focusing on 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole aim to:

  • Identify specific cellular pathways and molecular targets

  • Develop structure-activity relationship models

  • Optimize lead compounds for clinical development

  • Explore combination therapies with established drugs

  • Investigate potential applications beyond antimicrobial and anticancer effects

This research trajectory holds promise for translating the compound's biological activities into clinically relevant therapeutic applications.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole while exhibiting distinct differences that affect their chemical and biological properties.

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight (g/mol)
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazoleReference compoundC10H7Cl2NO228.07
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazoleDifferent ring atom arrangementC10H7Cl2NO228.07
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazoleIsoxazole vs. oxazole ring structureC10H7Cl2NO228.07

These structural analogues represent important comparison points for understanding how minor structural variations can significantly impact biological activity and chemical reactivity.

Activity Differences

The biological activities of these structurally related compounds may differ substantially due to:

  • Variations in electronic distribution across the heterocyclic ring

  • Different spatial arrangements of functional groups

  • Altered binding affinities for biological targets

  • Modified physicochemical properties affecting absorption and distribution

Comparative studies of these compounds provide valuable insights into structure-activity relationships that guide rational drug design efforts. The position of the chloromethyl group and the specific heterocyclic ring structure (oxazole vs. isoxazole) can dramatically influence the compound's interaction with biological systems.

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